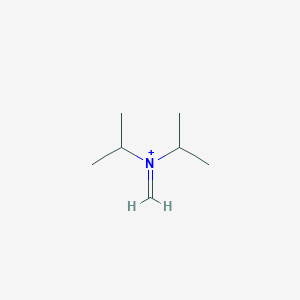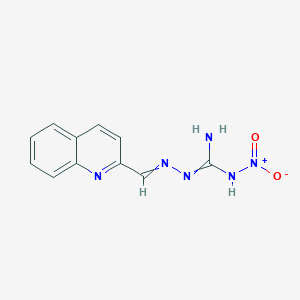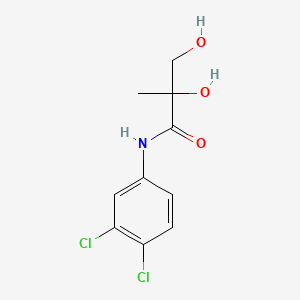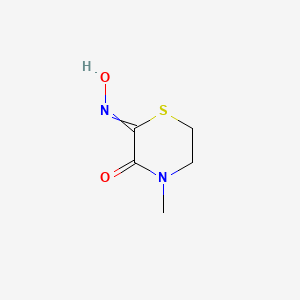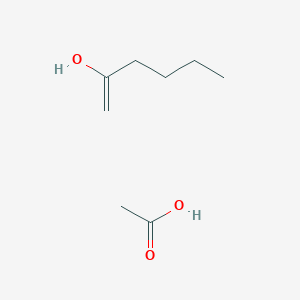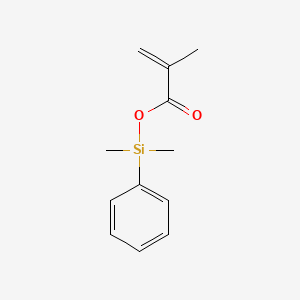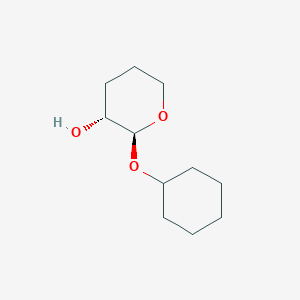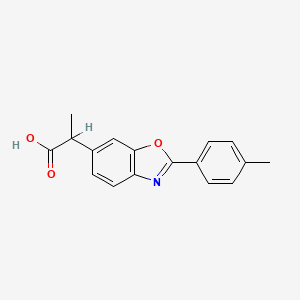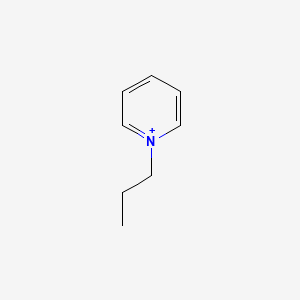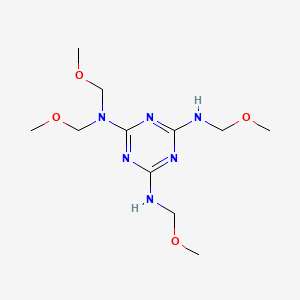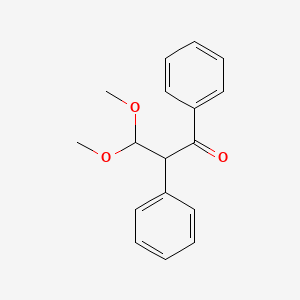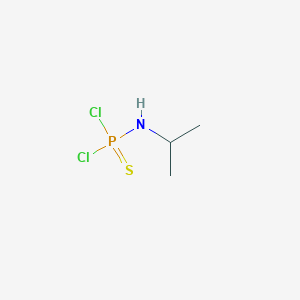
N-dichlorophosphinothioylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dichlorophosphinothioylpropan-2-amine is a chemical compound with the molecular formula C3H8Cl2NPS It is known for its unique structure, which includes a phosphinothioyl group bonded to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-dichlorophosphinothioylpropan-2-amine typically involves the reaction of propan-2-amine with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H9N+PCl5+S→C3H8Cl2NPS+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure optimal yield and purity of the product. The by-products, such as hydrogen chloride (HCl), are typically removed through appropriate scrubbing systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-dichlorophosphinothioylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can replace the chlorine atoms under suitable conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinothioyl compounds.
Applications De Recherche Scientifique
N-dichlorophosphinothioylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-dichlorophosphinothioylpropan-2-amine involves its interaction with molecular targets through its phosphinothioyl group. This group can form bonds with various biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-dichlorophosphinothioylmethanamine
- N-dichlorophosphinothioylethanamine
- N-dichlorophosphinothioylbutanamine
Uniqueness
N-dichlorophosphinothioylpropan-2-amine is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its propan-2-amine backbone offers different steric and electronic effects, influencing its chemical behavior and applications.
Propriétés
Numéro CAS |
50822-49-6 |
|---|---|
Formule moléculaire |
C3H8Cl2NPS |
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
N-dichlorophosphinothioylpropan-2-amine |
InChI |
InChI=1S/C3H8Cl2NPS/c1-3(2)6-7(4,5)8/h3H,1-2H3,(H,6,8) |
Clé InChI |
ADMSHGUUXGFNIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



